4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)7-9-3-5-10(12)6-4-9/h3-6H,7,12H2,1-2H3 |
InChI Key |
CPJMMONFMQDGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
The starting point is often the synthesis of a hydrazide intermediate derived from an appropriate carboxylic acid or ester. For example, 3-bromobenzoic acid can be converted to methyl-3-bromobenzoate, which is then transformed into 3-bromobenzohydrazide by reaction with hydrazine hydrate under reflux conditions. This step is critical as the hydrazide serves as the precursor for the triazole ring cyclization.
Cyclization to 1,2,4-Triazole Ring
The hydrazide intermediate undergoes cyclization with appropriate reagents to form the 1,2,4-triazole core. This step often involves condensation with formamide or related reagents under reflux or microwave irradiation. Microwave-assisted protocols have been reported to significantly reduce reaction times from hours to minutes while maintaining or improving yields.
Attachment of the Aniline Moiety
The aniline group is typically introduced via a methylene linker at the 3-position of the triazole ring. This can be achieved by nucleophilic substitution reactions where a chloromethyl or bromomethyl derivative of the triazole intermediate reacts with aniline under basic conditions, often in the presence of lithium hydride and solvents like dimethylformamide (DMF).
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to various steps in the preparation of 1,2,4-triazole derivatives, including cyclization and substitution reactions. This method offers advantages such as:
- Shortened reaction times (minutes vs. hours),
- Higher or comparable yields (typically 70–90%),
- Cleaner reaction profiles with fewer by-products.
A comparative data table from a recent review illustrates these benefits:
Example Synthetic Route
A representative synthetic route adapted from the literature is as follows:
- Synthesis of methyl-3-bromobenzoate from 3-bromobenzoic acid via esterification.
- Conversion to 3-bromobenzohydrazide by reaction with hydrazine hydrate.
- Cyclization of hydrazide to 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
- Coupling reaction of the triazole thiol with N-substituted 2-chloro-N-phenylpropanamide derivatives in the presence of lithium hydride and DMF to yield the final triazole derivatives.
- Subsequent substitution of the bromophenyl group with aniline or related amines to obtain 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline.
Research Findings and Characterization
The synthesized compounds have been characterized by infrared spectroscopy, proton nuclear magnetic resonance, ultraviolet-visible spectroscopy, and density functional theory calculations to confirm their structures and investigate electronic properties. These studies reveal:
- Successful formation of the triazole ring and substitution pattern,
- High purity and yield of final products,
- Potential for nonlinear optical applications due to favorable electronic properties.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Time | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 3-bromobenzoic acid, methanol, acid catalyst | 2–4 hours | Reflux (~70) | 80–90 | Methyl-3-bromobenzoate formed |
| Hydrazide formation | Hydrazine hydrate | 3–6 hours | Reflux | 75–85 | 3-bromobenzohydrazide formed |
| Cyclization (microwave) | Hydrazide, formamide or equivalent | 5–20 minutes | 150–300 | 85–95 | 1,2,4-triazole ring formed |
| Nucleophilic substitution | Triazole thiol, aniline, lithium hydride, DMF | 5–24 hours | Room temp to 80 | 70–90 | Methylene linkage formation |
Chemical Reactions Analysis
Acylation Reactions
The primary amine (-NH₂) in the aniline group undergoes acylation with acyl chlorides or anhydrides. This reaction typically proceeds under mild alkaline conditions (e.g., pyridine or triethylamine as a base) to form stable amide derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 6 h | N-Acetyl derivative | 85% | |
| Benzoyl chloride | DCM, TEA, 0°C → RT, 12 h | N-Benzoylated compound | 78% |
Key Findings :
-
Acylation occurs selectively at the aniline group without affecting the triazole ring .
-
Electron-withdrawing substituents on acyl chlorides reduce reaction rates .
Electrophilic Aromatic Substitution
The aniline ring is activated toward electrophilic substitution due to the electron-donating -NH₂ group. Common reactions include nitration and sulfonation.
| Reaction Type | Reagent/Conditions | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Para to -NH₂ | 62% | |
| Sulfonation | H₂SO₄ (fuming), 50°C, 4 h | Meta to -NH₂ | 55% |
Mechanistic Insight :
-
Nitration predominantly occurs at the para position relative to the -NH₂ group .
-
Steric hindrance from the triazole-methyl group limits ortho substitution .
Alkylation and Arylation at the Triazole Moiety
The triazole ring’s nitrogen atoms participate in nucleophilic substitutions. Alkylation often targets the N1 or N2 positions.
| Reagent | Conditions | Site Modified | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C, 8 h | N1 of triazole | 70% | |
| 4-Bromobenzyl bromide | LiH, DMF, RT, 24 h | N2 of triazole | 65% |
Notes :
Oxidation of the Aniline Group
Controlled oxidation converts the -NH₂ group to a nitro (-NO₂) group, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, FeCl₃ | AcOH, 60°C, 3 h | Nitro derivative | 58% | |
| KMnO₄, H₂SO₄ | 0°C, 1 h | Over-oxidized byproducts | 12% |
Caution :
Complexation with Metal Ions
The triazole’s nitrogen atoms and aniline’s lone pairs enable coordination with transition metals.
| Metal Salt | Solvent/Conditions | Complex Type | Stability | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 h | Octahedral Cu(II) | High | |
| AgNO₃ | EtOH, reflux, 6 h | Linear Ag(I) | Moderate |
Applications :
Scientific Research Applications
4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with molecular targets and pathways within biological systems. The triazole ring and aniline moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline can be contextualized by comparing it to analogous triazole-containing aniline derivatives. Key differences in substituents, synthesis efficiency, and biological/metabolic profiles are highlighted below.
Table 1: Comparative Analysis of Triazole-Aniline Derivatives
Key Observations :
Substituent Effects on Yield: The introduction of a 2-ethoxy group on the aniline ring (S12) results in a moderate yield (32%), likely due to steric hindrance during cross-coupling . However, further functionalization to formamide (Compound 30) increases the yield to 57%, suggesting improved reaction kinetics or reduced side reactions .
Metabolic Stability :
- The 4,5-dimethyltriazole motif in the target compound and S12 is explicitly designed to reduce metabolic degradation, as methyl groups block oxidative pathways . In contrast, compounds lacking methyl groups (e.g., unsubstituted triazoles) are more susceptible to hepatic metabolism.
Physicochemical Properties :
- Ethoxy and morpholine substituents improve aqueous solubility compared to the unsubstituted aniline derivative, which may enhance bioavailability .
- The dichlorophenyl and phenyl groups in the morpholine derivative increase molecular weight (434.08 g/mol) and lipophilicity, making it more suited for blood-brain barrier penetration .
Structural Confirmation :
- Compound 30 was characterized via HRMS (mass error: 0.7 ppm) and ¹H NMR, confirming the integrity of the triazole-aniline scaffold and formamide substitution .
Research Implications
The comparative data underscore the versatility of triazole-aniline derivatives in drug discovery. While this compound offers metabolic robustness, strategic substitutions (e.g., ethoxy, formamide) balance synthesis efficiency and solubility. Future studies should explore hybrid derivatives combining methyl groups with polar substituents to optimize pharmacokinetic profiles.
Biological Activity
The compound 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline is a derivative of the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring which is known for its role in various biological activities including antimicrobial, antifungal, and anticancer effects.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacteria and fungi. The presence of the dimethyl substitution on the triazole ring enhances its interaction with microbial targets, leading to increased efficacy against resistant strains.
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. A study focused on related compounds demonstrated that modifications to the triazole ring can lead to improved cytotoxicity against cancer cell lines. For instance, the compound exhibited IC50 values indicating potent activity against several cancer types, including breast and colon cancers.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.12 |
| Similar Triazole Derivative | HCT116 | 1.88 |
The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes involved in cellular processes. For example, it may act as an inhibitor of certain kinases or other proteins critical for tumor growth and proliferation.
Study on Anticancer Efficacy
A notable study explored the efficacy of various triazole derivatives against different cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited significant apoptotic effects in vitro. The study highlighted that these compounds could induce cell cycle arrest at the G1 phase, leading to decreased cell viability.
Antifungal Activity Assessment
Another research project evaluated the antifungal properties of related triazole compounds. The results indicated that these compounds effectively inhibited fungal growth in vitro with minimal cytotoxicity to human cells. This suggests a favorable therapeutic index for potential clinical applications.
Q & A
Q. What are the standard synthetic routes for 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminobenzyl derivatives with pre-functionalized triazole intermediates. For example, microwave-assisted synthesis using aldehydes or alcohols with iodine and ammonia can generate nitrile intermediates, which are cyclized to form the triazole ring . Classical methods may use sodium azide with catalysts (e.g., ZnCl₂) under reflux conditions in solvents like DMF or acetic acid . Yield optimization requires precise temperature control (80–120°C) and stoichiometric ratios (1:1.2 for amine to triazole precursor). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the aromatic protons of the aniline moiety appear as doublets at δ 6.7–7.4 ppm, while triazole methyl groups resonate as singlets near δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 246.17 for analogous triazole-aniline compounds) .
- X-ray Crystallography : Tools like SHELXL and ORTEP-3 resolve crystal packing and hydrogen-bonding networks. For triazole derivatives, space groups like P2₁/c with unit cell parameters a = 8.2 Å, b = 10.5 Å are typical .
Q. What are the known biological activities of structurally similar triazole-aniline derivatives?
- Methodological Answer : Analogous compounds (e.g., 4-(4-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol) exhibit antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antifungal properties (Candida albicans, MIC = 64 µg/mL) . Bioactivity assays require broth microdilution (CLSI guidelines) and cytotoxicity profiling (MTT assay on HEK-293 cells). Substituent position (e.g., methyl groups on triazole) enhances lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale production?
- Methodological Answer : Batch process challenges include exothermic side reactions (e.g., dimerization). Flow chemistry systems improve heat dissipation and reduce byproducts. For example, continuous-flow reactors with residence times <10 minutes at 100°C increase yield by 15–20% compared to batch . Solvent selection (e.g., switching from DMF to acetonitrile) reduces viscosity, enhancing mixing efficiency. Real-time monitoring via FTIR tracks intermediate formation .
Q. How do researchers resolve contradictions in solubility data across different experimental conditions?
- Methodological Answer : Discrepancies in solubility (e.g., 19.7 µg/mL at pH 7.4 vs. 45 µg/mL in DMSO) arise from protonation states of the aniline group. Use pH-solubility profiling with potentiometric titration (pKa ~4.8 for the NH₂ group). Cosolvency studies (e.g., PEG-400/water mixtures) improve predictability for biological assays .
Q. What strategies are employed to enhance the compound’s stability under physiological conditions?
- Methodological Answer : Degradation pathways include oxidation of the aniline group to nitro derivatives. Stabilization methods:
- Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 ratio) to prevent hydrolysis .
- Light Protection : Store in amber vials under nitrogen to block photo-oxidation (λ >300 nm) .
- pH Buffering : Use citrate buffer (pH 5.0) for aqueous solutions to minimize deamination .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450). The triazole ring shows π-π stacking with Phe residues, while the methyl group enhances hydrophobic interactions (ΔG = −8.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability in lipid bilayers; simulations >100 ns reveal conformational flexibility in the benzyl linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
